molecular formula C13H14N2O4 B4389942 METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE

METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE

Cat. No.: B4389942
M. Wt: 262.26 g/mol
InChI Key: VEIHOYQAOIIZIN-UHFFFAOYSA-N
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Description

Methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate is a complex organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a cyclopropylamino group, an oxoacetyl group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE typically involves multiple steps. One common method is the reaction of 2-aminobenzoic acid with cyclopropylamine to form an intermediate, which is then reacted with oxalyl chloride to introduce the oxoacetyl group. Finally, the esterification of the resulting compound with methanol yields the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, while the oxoacetyl group may participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate: This compound is unique due to its specific structure and functional groups.

    Methyl 2-{[(cyclopropylamino)(oxo)acetyl]amino}benzoate: Similar compounds include other esters with cyclopropylamino and oxoacetyl groups, such as METHYL 2-{[2-(CYCLOPROPYLAMINO)-2-OXOACETYL]AMINO}BENZOATE.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-(cyclopropylamino)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-13(18)9-4-2-3-5-10(9)15-12(17)11(16)14-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHOYQAOIIZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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